molecular formula C18H18ClN5O2 B11427564 5-amino-N-(5-chloro-2-methylphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(5-chloro-2-methylphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11427564
M. Wt: 371.8 g/mol
InChI Key: HDOWXDWILDUUPH-UHFFFAOYSA-N
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Description

5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro and amino groups make the compound suitable for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or amino positions.

Scientific Research Applications

5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-N-(5-CHLORO-2-METHYLPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the triazole ring. This combination provides a distinct reactivity profile and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O2/c1-11-6-7-13(19)9-15(11)21-18(25)16-17(20)24(23-22-16)10-12-4-3-5-14(8-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

HDOWXDWILDUUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N

Origin of Product

United States

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